molecular formula C18H17FN2O B2376907 3-(2-Aminoanilino)-5-(4-fluorophenyl)-2-cyclohexen-1-one CAS No. 338400-92-3

3-(2-Aminoanilino)-5-(4-fluorophenyl)-2-cyclohexen-1-one

Cat. No.: B2376907
CAS No.: 338400-92-3
M. Wt: 296.345
InChI Key: ZUEUKOHEJNYNSQ-UHFFFAOYSA-N
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Description

3-(2-Aminoanilino)-5-(4-fluorophenyl)-2-cyclohexen-1-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoanilino)-5-(4-fluorophenyl)-2-cyclohexen-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclohexenone Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Fluorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using a fluorobenzene derivative.

    Attachment of the Aminoaniline Group: This can be done through a nucleophilic substitution reaction where an aniline derivative reacts with the intermediate compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and the presence of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoanilino)-5-(4-fluorophenyl)-2-cyclohexen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol ring.

    Substitution: The aminoaniline group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitro compounds (NO2).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-(2-Aminoanilino)-5-(4-fluorophenyl)-2-cyclohexen-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 3-(2-Aminoanilino)-5-(4-fluorophenyl)-2-cyclohexen-1-one exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoanilino)pyridine: Shares the aminoaniline group but differs in the core structure.

    Droperidol: Contains a fluorophenyl group but has a different overall structure.

Properties

IUPAC Name

3-(2-aminoanilino)-5-(4-fluorophenyl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O/c19-14-7-5-12(6-8-14)13-9-15(11-16(22)10-13)21-18-4-2-1-3-17(18)20/h1-8,11,13,21H,9-10,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEUKOHEJNYNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NC2=CC=CC=C2N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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